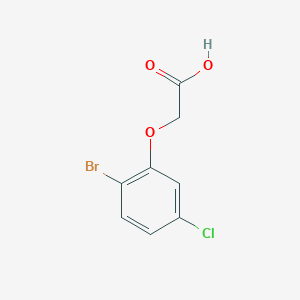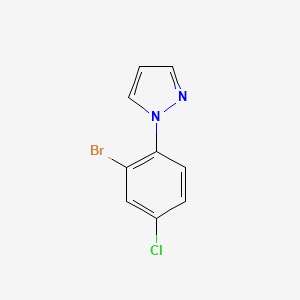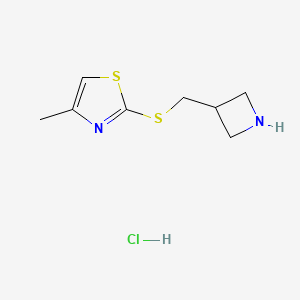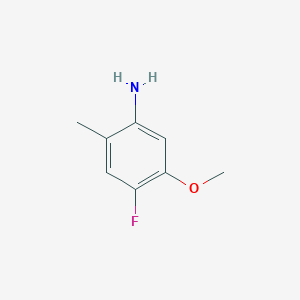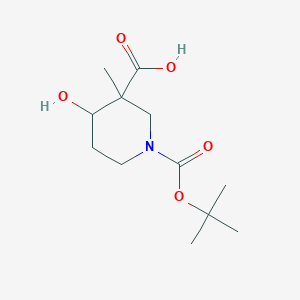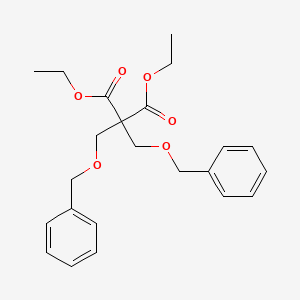
3-Bromo-5-iodo-2,4-dimethylpyridine
Vue d'ensemble
Description
“3-Bromo-5-iodo-2,4-dimethylpyridine” is a chemical compound with the CAS Number: 1820612-73-4 . It has a molecular weight of 311.95 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrIN/c1-4-6(9)3-10-5(2)7(4)8/h3H,1-2H3 . This indicates that the molecule consists of a pyridine ring with bromine and iodine substituents at the 3rd and 5th positions, respectively, and methyl groups at the 2nd and 4th positions.Physical and Chemical Properties Analysis
“this compound” is a solid compound . Other physical and chemical properties such as boiling point, melting point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
3-Bromo-5-iodo-2,4-dimethylpyridine and its derivatives have been studied for their structural and spectroscopic properties. For instance, Hanuza et al. (1997) investigated the crystal structures of similar compounds, emphasizing the role of hydrogen bonding and the vibrational features in the spectra of these compounds (Hanuza et al., 1997).
Synthesis and Application in Organic Chemistry
Research has focused on the synthesis of derivatives of this compound and their application in organic chemistry. For example, Song et al. (2004) synthesized 5-bromopyridyl-2-magnesium chloride, an intermediate used for synthesizing functionalized pyridine derivatives, highlighting its application in medicinal chemistry (Song et al., 2004). Additionally, Wu et al. (2022) explored the synthesis of halogen-rich intermediates for the creation of pentasubstituted pyridines, which are valuable in medicinal chemistry research (Wu et al., 2022).
Crystal Structure and Noncovalent Interactions
Studies have also been conducted on the crystal structure of related compounds to understand nonclassical noncovalent interactions. AlDamen and Haddad (2011) examined the crystal structure of dibrominated and nonbrominated 2-amino-4,6-dimethylpyridine salts to explain the role of these interactions in controlling the structure (AlDamen & Haddad, 2011).
Analytical and Antibacterial Applications
The derivatives of this compound have been synthesized for potential use as analytical reagents and in antibacterial applications. Leard et al. (1983) synthesized derivatives that showed potential as extraction reagents for certain Group VIII metals (Leard, Bedenbaugh, & Bedenbaugh, 1983). Variya et al. (2019) synthesized sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with notable antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019).
Mécanisme D'action
Target of Action
It’s known that halogenated pyridines are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
It’s known that halogenated pyridines can participate in suzuki-miyaura cross-coupling reactions . In these reactions, a carbon-carbon bond is formed between two different organic groups, one being an electrophile and the other a nucleophile .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of complex organic molecules .
Result of Action
Its use in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
It’s known that reaction conditions can significantly impact the outcomes of suzuki-miyaura cross-coupling reactions .
Propriétés
IUPAC Name |
3-bromo-5-iodo-2,4-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN/c1-4-6(9)3-10-5(2)7(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVZTXACXQDWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1I)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1380860.png)
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)
